molecular formula C14H16Br2O4 B10873604 (2E)-3-(2,3-dibromo-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid

(2E)-3-(2,3-dibromo-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid

Katalognummer: B10873604
Molekulargewicht: 408.08 g/mol
InChI-Schlüssel: GWTUHJGYVXGBAB-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid is an organic compound with the molecular formula C11H10Br2O3 It is characterized by the presence of two bromine atoms, an ethoxy group, and a propoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid typically involves the bromination of a suitable phenyl precursor followed by the introduction of ethoxy and propoxy groups. The final step involves the formation of the acrylic acid moiety. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or chloroform. The ethoxy and propoxy groups can be introduced using corresponding alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the acrylic acid moiety may allow the compound to interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2,3-Dibromo-5-methoxyphenyl)acrylic acid
  • 3-(2,3-Dibromo-5-ethoxyphenyl)acrylic acid
  • 3-(2,3-Dibromo-4-propoxyphenyl)acrylic acid

Uniqueness

3-(2,3-Dibromo-5-ethoxy-4-propoxyphenyl)acrylic acid is unique due to the specific combination of ethoxy and propoxy groups attached to the phenyl ring This structural feature may impart distinct chemical and biological properties compared to other similar compounds

Eigenschaften

Molekularformel

C14H16Br2O4

Molekulargewicht

408.08 g/mol

IUPAC-Name

(E)-3-(2,3-dibromo-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C14H16Br2O4/c1-3-7-20-14-10(19-4-2)8-9(5-6-11(17)18)12(15)13(14)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)/b6-5+

InChI-Schlüssel

GWTUHJGYVXGBAB-AATRIKPKSA-N

Isomerische SMILES

CCCOC1=C(C=C(C(=C1Br)Br)/C=C/C(=O)O)OCC

Kanonische SMILES

CCCOC1=C(C=C(C(=C1Br)Br)C=CC(=O)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.